Carbamic acid, (4-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
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Overview
Description
Carbamic acid, (4-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound with the molecular formula C18H28N2O4·HCl . This compound is known for its unique structure, which includes a carbamic acid ester linked to a morpholine ring and a pentyloxyphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the reaction of 4-(pentyloxy)phenol with 2-(4-morpholinyl)ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or morpholine derivatives.
Scientific Research Applications
Carbamic acid, (4-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (4-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pentyloxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The morpholine ring can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (4-(butoxy)phenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (4-(hexyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (4-(methoxy)phenyl)-, 2-(4-morpholinyl)ethyl ester
Uniqueness
Carbamic acid, (4-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is unique due to its specific pentyloxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
112922-97-1 |
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Molecular Formula |
C18H29ClN2O4 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(4-pentoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-2-3-4-12-23-17-7-5-16(6-8-17)19-18(21)24-15-11-20-9-13-22-14-10-20;/h5-8H,2-4,9-15H2,1H3,(H,19,21);1H |
InChI Key |
DBGBWKGIWAJASS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2.Cl |
Origin of Product |
United States |
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